
4-Nitro-N-(trifluoromethanesulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitro-N-(trifluoromethanesulfonyl)benzamide is an organic compound characterized by the presence of a nitro group, a trifluoromethanesulfonyl group, and a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-N-(trifluoromethanesulfonyl)benzamide typically involves the nitration of a benzamide derivative followed by the introduction of the trifluoromethanesulfonyl group. One common method involves the reaction of 4-nitrobenzamide with trifluoromethanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitro-N-(trifluoromethanesulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as tin(II) chloride (SnCl₂) and iron powder (Fe) are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Applications De Recherche Scientifique
4-Nitro-N-(trifluoromethanesulfonyl)benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Nitro-N-(trifluoromethanesulfonyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. The trifluoromethanesulfonyl group enhances the compound’s electrophilicity, facilitating its binding to nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of target proteins and disrupt cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrobenzamide: Lacks the trifluoromethanesulfonyl group, resulting in different chemical properties and reactivity.
N-(trifluoromethanesulfonyl)benzamide: Lacks the nitro group, affecting its redox behavior and biological activity.
4-Nitro-N-(trifluoromethyl)benzamide: Contains a trifluoromethyl group instead of a trifluoromethanesulfonyl group, leading to variations in its electrophilicity and reactivity.
Uniqueness
4-Nitro-N-(trifluoromethanesulfonyl)benzamide is unique due to the presence of both the nitro and trifluoromethanesulfonyl groups. This combination imparts distinct chemical properties, such as enhanced electrophilicity and redox potential, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
39062-98-1 |
|---|---|
Formule moléculaire |
C8H5F3N2O5S |
Poids moléculaire |
298.20 g/mol |
Nom IUPAC |
4-nitro-N-(trifluoromethylsulfonyl)benzamide |
InChI |
InChI=1S/C8H5F3N2O5S/c9-8(10,11)19(17,18)12-7(14)5-1-3-6(4-2-5)13(15)16/h1-4H,(H,12,14) |
Clé InChI |
CBFASSIAYNKWBY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NS(=O)(=O)C(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


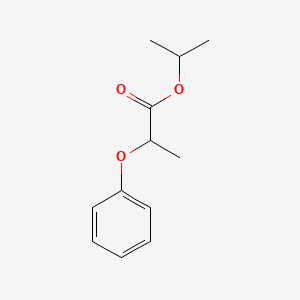
![11-(2-Nitropropan-2-yl)-5,11-dihydro-6h-dibenzo[b,e]azepin-6-one](/img/structure/B14667212.png)
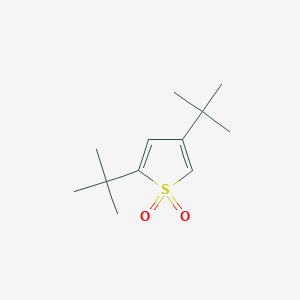

![5-Nitro-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14667232.png)
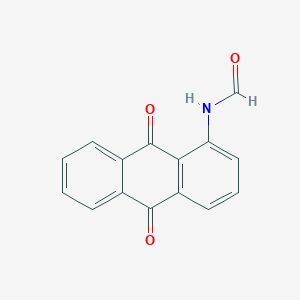
![6,7-Dioxabicyclo[3.2.1]octane](/img/structure/B14667261.png)
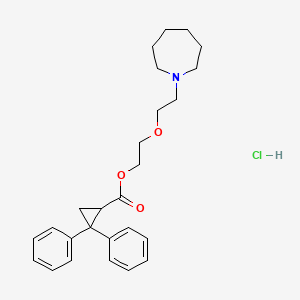

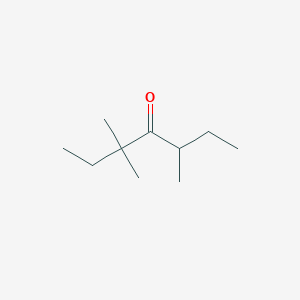
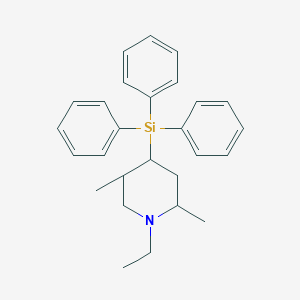
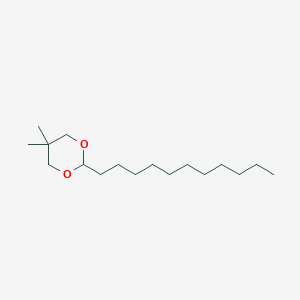
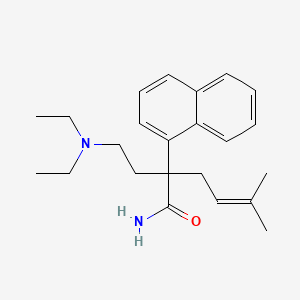
![Tricyclo[4.2.1.0(2,5)]non-2(5)-ene](/img/structure/B14667301.png)
